molecular formula C14H19N5O4 B601345 Famciclovir N7-Isomer CAS No. 131266-15-4

Famciclovir N7-Isomer

Cat. No.: B601345
CAS No.: 131266-15-4
M. Wt: 321.34
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Description

Famciclovir N7-Isomer is a derivative of famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir itself is a prodrug of penciclovir, which is effective against herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus . The N7-Isomer of famciclovir is a specific structural variant that has unique properties and applications in scientific research and medicine.

Mechanism of Action

Target of Action

Famciclovir N7-Isomer, like its parent compound Famciclovir, is primarily targeted against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) .

Mode of Action

This compound is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . This triphosphate form preferentially inhibits the DNA polymerase of susceptible viruses .

Biochemical Pathways

The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis. The active form of the drug, penciclovir triphosphate, competes with deoxyguanosine triphosphate for viral DNA polymerase, which results in the termination of viral DNA elongation .

Pharmacokinetics

This compound, like Famciclovir, is expected to have good oral bioavailability . Following oral administration, it undergoes extensive first-pass metabolism to penciclovir, and essentially no parent compound is recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue . Penciclovir is predominantly eliminated unchanged by the kidney, partly by active tubular excretion .

Result of Action

The result of this compound’s action is the inhibition of viral replication. By selectively inhibiting viral DNA polymerase, the drug prevents the virus from multiplying and spreading, thereby helping to control the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption may be affected by the presence of food in the stomach . Additionally, the drug’s elimination can be affected by the patient’s renal function, with slower elimination observed in patients with severe renal impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of famciclovir N7-Isomer typically involves the alkylation of guanine derivatives. One common method starts with 2-amino-6-chloropurine, which undergoes a series of reactions including alkylation and deacetylation to form the desired isomer . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of biocatalytic methods to enhance yield and reduce environmental impact . The process involves multiple steps, including purification and crystallization, to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Famciclovir N7-Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is penciclovir, an active antiviral agent. Other by-products may include various intermediates and impurities that are removed during purification .

Comparison with Similar Compounds

Famciclovir N7-Isomer is unique compared to other guanine analogues due to its specific structural configuration. Similar compounds include:

This compound stands out due to its specific isomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-7-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKDLNFKTYJBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131266-15-4
Record name 1,3-Propanediol, 2-(2-(2-amino-7H-purin-7-yl)ethyl)-, 1,3-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-7H-PURIN-7-YL)ETHYL)-, 1,3-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3F9X0CIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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